molecular formula C14H14N2O2 B13060981 Ethyl 4,5-dihydropyrazolo[1,5-a]quinoline-2-carboxylate

Ethyl 4,5-dihydropyrazolo[1,5-a]quinoline-2-carboxylate

Cat. No.: B13060981
M. Wt: 242.27 g/mol
InChI Key: CGVACZSJDUONKO-UHFFFAOYSA-N
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Description

Ethyl 4,5-dihydropyrazolo[1,5-a]quinoline-2-carboxylate is a heterocyclic compound that belongs to the class of quinoline derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 4,5-dihydropyrazolo[1,5-a]quinoline-2-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminobenzylamine with ethyl acetoacetate in the presence of a suitable catalyst, followed by cyclization to form the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Catalysts such as Lewis acids or transition metal complexes may be employed to facilitate the cyclization process .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can convert the compound into its dihydro derivatives.

    Substitution: Various substitution reactions can introduce different functional groups into the molecule, enhancing its chemical diversity.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogenation using palladium on carbon or other suitable catalysts.

    Substitution: Electrophilic or nucleophilic reagents depending on the desired substitution.

Major Products:

Scientific Research Applications

Mechanism of Action

The mechanism of action of ethyl 4,5-dihydropyrazolo[1,5-a]quinoline-2-carboxylate involves its interaction with specific molecular targets. It may act by inhibiting enzymes or receptors involved in various biological pathways. For example, it has been shown to inhibit certain kinases, which play a crucial role in cell signaling and proliferation .

Comparison with Similar Compounds

  • Methyl 4,5-dihydropyrazolo[1,5-a]quinoline-2-carboxylate
  • Ethyl 4,5-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylate
  • 4,5-dihydropyrazolo[1,5-a]quinazoline derivatives

Uniqueness: this compound is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its fused ring system provides stability and enhances its potential for various applications compared to other similar compounds .

Properties

Molecular Formula

C14H14N2O2

Molecular Weight

242.27 g/mol

IUPAC Name

ethyl 4,5-dihydropyrazolo[1,5-a]quinoline-2-carboxylate

InChI

InChI=1S/C14H14N2O2/c1-2-18-14(17)12-9-11-8-7-10-5-3-4-6-13(10)16(11)15-12/h3-6,9H,2,7-8H2,1H3

InChI Key

CGVACZSJDUONKO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NN2C(=C1)CCC3=CC=CC=C32

Origin of Product

United States

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